molecular formula Unknown B1193085 LY3007113

LY3007113

Número de catálogo: B1193085
Peso molecular: 0.0
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, this compound inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Aplicaciones Científicas De Investigación

LY3007113 is an orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK), which has garnered attention in scientific research for its potential applications in cancer treatment, particularly in modulating inflammatory responses and inducing apoptosis in tumor cells. This article provides a comprehensive overview of the applications of this compound, supported by detailed data tables and documented case studies.

Cancer Treatment

The primary application of this compound is in the treatment of advanced cancers. A Phase 1 clinical trial assessed its safety and pharmacokinetics in patients with various types of advanced cancer. The study established a maximum tolerated dose (MTD) of 30 mg administered every 12 hours, with treatment-related adverse effects including tremor, rash, and fatigue .

Case Study: Phase 1 Clinical Trial

  • Objective : To evaluate the safety and establish a recommended dose for Phase 2 studies.
  • Design : Multicenter, nonrandomized, open-label, dose-escalation study.
  • Participants : Adults with histologically confirmed advanced or metastatic cancer.
  • Results :
    • MTD was determined to be 30 mg Q12H.
    • The best overall response was stable disease in three out of 27 patients treated at the MTD.

The study highlighted that while this compound inhibited phosphorylation of MAPKAP-K2 in HeLa cells, achieving a biologically effective dose (BED) was challenging due to toxicity concerns .

Inhibition of Inflammatory Responses

This compound's ability to inhibit p38 MAPK also suggests potential applications in treating inflammatory diseases. By reducing the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1, IL-6), this compound may help manage conditions characterized by excessive inflammation.

Preclinical Studies

Preclinical studies have demonstrated that this compound effectively inhibits p-MAPKAP-K2 in various models:

  • In Vivo Studies : In mouse models, this compound has shown efficacy against human glioblastoma tumors (U87MG) and has been effective in xenograft models for ovarian and kidney cancers as well as leukemia .

Summary of Findings from Clinical Trials

Study PhaseMTD (mg Q12H)Adverse EventsBest Response
Phase 130Tremor, rash, fatigueStable disease (3/27)

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates a time-independent pharmacokinetics after repeated dosing. The mean half-life was approximately 10 hours with dose-proportional increases observed .

Key Pharmacokinetic Parameters

ParameterValue
Mean tmaxt_{max}~2 hours
Half-life~10 hours
Apparent clearance14 L/h
Volume of distribution179 L

Propiedades

Fórmula molecular

Unknown

Peso molecular

0.0

Nombre IUPAC

Unknown

Apariencia

Solid powder

Pureza

>98%

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

LY3007113;  LY-3007113;  LY 3007113.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.